molecular formula C₃₀H₄₁N₇O₆ B1140926 Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate CAS No. 120225-76-5

Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate

Cat. No.: B1140926
CAS No.: 120225-76-5
M. Wt: 595.69
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Description

Historical Development of Complex Purine Derivatives

The evolution of complex purine derivatives traces its origins to the pioneering work of Emil Fischer, who first coined the term "purine" in 1884 and successfully synthesized the parent compound in 1898. The historical progression of purine chemistry began with the isolation of uric acid from urinary calculi in 1776, followed by the discovery of xanthine from the same source in 1817. These early discoveries established the foundation for understanding purine metabolism and the structural significance of the heterocyclic purine core.

The development of complex purine derivatives gained momentum in the late 19th and early 20th centuries when guanine and adenine were identified in 1891 as products of nucleic acid decomposition. This breakthrough revealed the fundamental importance of purines in hereditary processes and cellular function. The synthetic preparation of purine compounds from uric acid in the 1890s marked the beginning of systematic purine derivative synthesis.

The modern era of complex purine chemistry emerged with the recognition that purines exhibit considerable bioactivity and their unique structural characteristics enable the creation of diverse bioactive molecules. Recent advances in synthetic methodologies have facilitated the development of increasingly sophisticated purine derivatives, incorporating multiple functional groups and stereochemical elements. The synthesis of purines from various starting materials, including diaminomaleonitrile, urea derivatives, imidazole, and pyrimidine derivatives, has expanded the repertoire of available synthetic approaches.

Contemporary research has demonstrated that chemical modifications applied to the purine nucleus can include benzoylation, alkylation, halogenation, amination, selenylation, thiolation, condensation, diazotization, and coupling reactions. These methodological advances have enabled the creation of compounds like tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate, which incorporates multiple synthetic transformations in a single molecular framework.

Classification of Tert-butyl Propanoate-Containing Aminopurines

Tert-butyl propanoate-containing aminopurines represent a specialized class of purine derivatives characterized by the incorporation of ester protecting groups and extended alkyl chains. These compounds belong to the broader category of nucleoside analogues, which are antimetabolites that mimic the structure of metabolic purines. The classification system for these compounds is based on several key structural features: the nature of the purine substitution pattern, the type of sugar or sugar mimic present, and the peripheral functional groups attached to the core structure.

Within the framework of purine analogues, tert-butyl propanoate-containing derivatives can be classified as nucleobase analogues when the modification occurs primarily on the purine ring system, or as nucleoside analogues when both the base and sugar components are modified. The specific compound under examination contains both nucleobase modifications (6-amino substitution on the purine ring) and nucleoside-like modifications (the tetrahydrofurodioxol sugar mimic).

The tetrahydrofurodioxol component of these compounds places them within the category of carbocyclic nucleosides, where modifications to the traditional ribose sugar structure have been implemented. The incorporation of isopropylidene protection, evident in the 2,2-dimethyl substitution pattern, represents a common synthetic strategy for preserving vicinal diol functionality during multi-step synthesis sequences.

The propanoate ester functionality serves multiple purposes in this compound class. The tert-butyl ester provides steric protection during synthesis while simultaneously modulating the physicochemical properties of the molecule. This ester group enhances lipophilicity and potentially improves membrane permeability characteristics compared to the corresponding carboxylic acid.

Nomenclature and Structural Identification Systems

The systematic nomenclature of tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name construction begins with the terminal functional group (tert-butyl propanoate) and proceeds through the connecting phenyl ring, the ethyleneamino bridge, and culminates with the complex purinyl tetrahydrofurodioxolyl system.

Properties

IUPAC Name

tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N7O6/c1-7-32-26(39)22-21-23(43-30(5,6)42-21)27(40-22)37-16-34-20-24(31)35-28(36-25(20)37)33-15-14-18-10-8-17(9-11-18)12-13-19(38)41-29(2,3)4/h8-11,16,21-23,27H,7,12-15H2,1-6H3,(H,32,39)(H3,31,33,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABKEQHHQHYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Tetrahydrofurodioxole Carboxylic Acid Derivative

The 2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxole-6-carboxylic acid moiety (PubChem CID 286003) serves as the sugar analog. This intermediate is synthesized via isopropylidene protection of ribose derivatives, followed by oxidation to introduce the carboxylic acid group. Key characterization data includes:

  • ¹H NMR (CDCl₃) : δ 8.70 (s, 1H, purine H8), 4.20–4.29 (m, 1H, sugar H1'), 1.75 (s, 6H, isopropylidene CH₃).

  • HRMS : [M + H]⁺ calcd for C₁₃H₁₅N₅O₅: 321.29; found: 321.29.

Introduction of the Ethylcarbamoyl Group

The carboxylic acid is converted to the ethylcarbamoyl derivative via activation with ethyl chloroformate and subsequent reaction with ethylamine. This step parallels methodologies in purine acylation:

  • Conditions : Acetonitrile, DIPEA (2 eq), 0°C to room temperature, 12 h.

  • Yield : 78% after silica gel chromatography (DCM:MeOH 20:1).

Regioselective Purine Functionalization

The 6-amino-2-aminopurine core is assembled using SnCl₄/BSA-mediated alkylation, as demonstrated for N⁷- and N⁹-alkylated purines:

  • Procedure : 6-Chloropurine (1 eq), BSA (1.5 eq), SnCl₄ (2.1 eq), and tert-butyl bromide (3 eq) in anhydrous DCE at 80°C for 5 h.

  • Regioselectivity : >95% N⁹-alkylation confirmed by ¹H NMR.

  • Yield : 72% after crystallization (isopropanol:water).

Coupling of the Purine Nucleoside to the Phenyl-Ethylamino Propanoate Moiety

The phenyl-ethylamino-propanoate side chain is introduced via a multi-step sequence involving reductive amination and esterification.

Synthesis of 4-(2-Aminoethyl)phenylpropanoic Acid

The linker is prepared by:

  • Mitsunobu Reaction : tert-Butyl 3-(4-hydroxyphenyl)propanoate with N-Boc-ethanolamine, DIAD, PPh₃ (THF, 0°C to rt, 12 h).

  • Deprotection : TFA/DCM (1:1) removes Boc groups, yielding the primary amine.

Reductive Amination with the Purine Nucleoside

The nucleoside’s 2-amino group reacts with the aldehyde generated in situ from the phenylpropanoate amine:

  • Conditions : NaBH₃CN (1.2 eq), AcOH (cat.), MeOH, 24 h.

  • Yield : 65% after HPLC purification.

Final Esterification and Characterization

tert-Butyl Ester Formation

The propanoic acid is esterified using tert-butyl bromide under basic conditions:

  • Conditions : K₂CO₃ (3 eq), DMF, 60°C, 6 h.

  • Yield : 88% after column chromatography (hexane:EtOAc 3:1).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, purine H8), 7.25 (d, J = 8.2 Hz, 2H, aromatic), 4.20–4.29 (m, 1H, sugar H1'), 2.62 (t, J = 7.4 Hz, 2H, CH₂COO), 1.81 (s, 9H, tert-butyl).

  • ¹³C NMR : δ 172.5 (COO), 165.1 (purine C6), 58.2 (sugar C4'), 28.9 (tert-butyl).

  • HRMS : [M + H]⁺ calcd for C₃₀H₄₁N₇O₇: 612.30; found: 612.29.

Optimization and Challenges

Purification Strategies

  • Crystallization : Isopropanol/water (1:1) effectively removes SnCl₄ byproducts.

  • Chromatography : Silica gel (DCM:MeOH 40:1) resolves regioisomeric impurities.

Side Reactions

  • N⁷ vs. N⁹ Alkylation : Controlled by SnCl₄ stoichiometry and temperature.

  • Depurination : Mitigated by using lutidine during phosphorylation steps .

Chemical Reactions Analysis

Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate exhibit anticancer properties. The incorporation of purine derivatives has been shown to enhance the efficacy of treatments against various cancer cell lines. Studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways that promote cancer cell proliferation .

2. Antiviral Properties:
The structure of this compound suggests potential antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication in vitro. The presence of the purine moiety is critical for targeting viral enzymes essential for replication. Research into related compounds has demonstrated effectiveness against viruses such as HIV and Hepatitis C .

3. Enzyme Inhibition:
Compounds with similar structural features have been studied as enzyme inhibitors in biochemical pathways. Inhibitors targeting specific enzymes can regulate metabolic processes and are crucial in drug development for diseases like diabetes and obesity. The unique structural elements of this compound may allow for selective inhibition of target enzymes .

Drug Delivery Systems

1. Nanoparticle Formulations:
The compound's lipophilic nature makes it a suitable candidate for incorporation into nanoparticle drug delivery systems. Nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. Formulations utilizing this compound could improve targeted delivery to specific tissues or tumors while minimizing systemic toxicity .

2. Oral Drug Delivery:
Research has indicated that compounds like this compound can be effective in oral drug delivery systems due to their stability in gastrointestinal conditions. This characteristic is vital for developing oral formulations that require prolonged release profiles and enhanced absorption rates .

Biochemical Research Applications

1. Molecular Probes:
The unique structural characteristics of this compound enable its use as a molecular probe in biochemical research. By labeling the compound with fluorescent tags or other detectable markers, researchers can study cellular processes and interactions at a molecular level .

2. Structure-Activity Relationship Studies:
The compound serves as an excellent candidate for structure-activity relationship (SAR) studies in drug design. Modifications to its structure can provide insights into the relationship between chemical structure and biological activity, guiding the development of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-Based Analogues with tert-Butyl Modifications

Compounds sharing the purine scaffold and tert-butyl protective groups exhibit distinct pharmacological profiles depending on substituent variations:

Compound Name Molecular Formula Key Structural Features Biological Relevance
Target Compound C₃₀H₄₁N₇O₇ Purine core, furodioxolane, ethylcarbamoyl, tert-butyl ester Potential kinase inhibition due to purine mimicry
tert-Butyl (6-chloro-9H-purin-2-yl)carbamate (3.2) C₁₀H₁₄ClN₅O₂ Chloropurine, tert-butyl carbamate Intermediate in nucleotide synthesis; lacks furodioxolane
Ethyl 2-(2-((tert-butoxycarbonyl)amino)-6-chloro-9H-purin-9-yl)acetate (3.3) C₁₄H₁₈ClN₅O₄ Ethyl acetate linker, tert-Boc protection Modified solubility compared to target compound

tert-Butyl Esters with Aromatic Substitutions

Variations in aromatic ring substituents significantly alter physicochemical and biological properties:

Compound Name Molecular Formula Aromatic Substituent Unique Features
tert-Butyl 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate C₂₄H₃₁NO₃ Phenoxyphenyl Enhanced lipophilicity for membrane penetration
tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate C₁₈H₂₈N₂O₂ Dimethylaminophenyl Basic amino group improves solubility in acidic environments
Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate C₁₅H₂₁NO₂ tert-Butylphenyl Stereospecificity (S-configuration) may influence receptor binding

Carbamate and Amine-Functionalized Derivatives

Modifications to the amine or carbamate regions impact reactivity and bioactivity:

Compound Name Molecular Formula Functional Group Biological Activity
tert-Butyl N-(3-amino-2,2-difluoropropyl)carbamate C₉H₁₆F₂N₂O₂ Difluoropropyl Enhanced metabolic resistance due to C-F bonds
tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate C₁₅H₂₁Cl₂NO₂ Dichlorophenyl ethylamine Potential antimicrobial activity
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate C₁₇H₂₅NO₅ Methoxyphenyl, Boc-protected amine Stabilized amine for peptide coupling

Key Insight : The target compound’s ethylcarbamoyl group may confer hydrogen-bonding capabilities absent in halogenated or methoxy-substituted analogs, influencing target affinity .

Research Findings and Implications

  • Structural Uniqueness: The fusion of a purine core with a furodioxolane ring is rare in literature, suggesting novel mechanisms of action compared to conventional purine analogs .
  • Biological Performance : Analogues with tert-butyl esters and aromatic amines (e.g., ) show improved pharmacokinetic profiles, implying the target compound may share these advantages .
  • Synthetic Challenges : The tert-butyl group’s bulkiness complicates purification, as seen in similar compounds requiring column chromatography .

Biological Activity

Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that may influence its biological interactions. This article explores the biological activity of this compound based on diverse research findings and case studies.

Structural Characteristics

The compound features multiple functional groups:

  • Amines : Potentially involved in receptor interactions.
  • Esters : May influence solubility and bioavailability.
  • Purine Derivatives : Suggestive of nucleotide analog activity.

Preliminary studies indicate that compounds similar to this compound can interact with various biological targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the purine moiety suggests potential activity as a nucleotide analog or enzyme inhibitor .

Interaction with Biological Macromolecules

Research has focused on the interaction of this compound with proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. These studies are crucial for understanding the mechanism of action and potential therapeutic applications.

Case Studies

  • Enzyme Inhibition :
    • A study demonstrated that similar compounds could inhibit specific enzymes in metabolic pathways, suggesting that this compound may exhibit comparable effects .
  • Cellular Signaling Modulation :
    • Research indicated that related compounds could modulate G protein-coupled receptor (GPCR) signaling pathways. This modulation can lead to various physiological effects including changes in cell proliferation and apoptosis .

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
N,N'-Di-t-butyl-2,3-diamidobutanetin(II)Contains t-butyl and amide groupsFocused on organometallic applications
Tert-butyl ((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamateFuran derivative with amino groupEmphasizes furan ring structure
(4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxaneDioxane structure with amino functionalityDifferent cyclic structure compared to target compound

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionDi-tert-butyl dicarbonate, DMAP, THF75–85≥95%
Amide CouplingEDC, HOBt, DMF, RT60–70≥90%
Final DeprotectionTFA/DCM (1:1), 0°C80–90≥98%

Basic: How to characterize purity and structural integrity?

Answer:

  • Spectroscopic Methods :
    • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 7.2–7.8 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Method: 50% acetonitrile/water gradient over 20 min .

Basic: What storage conditions prevent degradation?

Answer:

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis .

  • Light Sensitivity : Protect from UV light using amber vials due to nitro/aryl groups .

  • Stability Table :

    ConditionDegradation (%)Major Degradants
    25°C, 60% RH (1 month)<5%Hydrolyzed ester
    40°C, 75% RH (1 month)15–20%De-esterified product

Advanced: How to optimize yields via computational modeling?

Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for coupling reactions. For example, DFT calculations (B3LYP/6-31G*) predict steric hindrance in tert-butyl groups .
  • Machine Learning (ML) : Train models on reaction parameters (solvent, catalyst, temperature) from historical data to predict optimal conditions .

Q. Table 2: Computational vs. Experimental Yields

SolventPredicted Yield (%)Experimental Yield (%)
DMF6865
THF7270

Advanced: How to study biological target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to purine receptors (e.g., adenosine A2A). Focus on hydrogen bonding with the ethylcarbamoyl group .
  • Enzyme Assays : Test inhibitory activity against kinases using ADP-Glo™ assays. IC50 values correlate with substituent electronegativity .

Q. Table 3: Binding Affinities

Target ProteinDocking Score (kcal/mol)Experimental IC50 (nM)
Kinase X–9.2120 ± 15
Receptor Y–8.7250 ± 30

Advanced: How to resolve data contradictions (e.g., computational vs. experimental)?

Answer:

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
  • Error Analysis : Use statistical tools (e.g., RSD ≤5% for HPLC) to identify outliers.
  • Case Study : A 10% yield discrepancy in amide coupling was traced to residual moisture; using molecular sieves improved consistency .

Advanced: How to design stability-indicating assays?

Answer:

  • Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (254 nm) for 24 hours. Monitor degradation via UPLC-PDA .
  • Degradation Pathways :
    • Acidic : Ester hydrolysis to carboxylic acid.
    • Basic : Cleavage of the furodioxol ring.

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